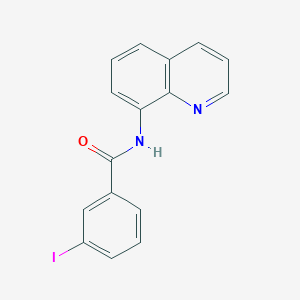
3-iodo-N-(quinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-iodo-N-(quinolin-8-yl)benzamide is an organic compound with the molecular formula C16H11IN2O. It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the 3-position and a quinoline moiety at the 8-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(quinolin-8-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N-quinolin-8-ylbenzamide.
Iodination: The iodination of N-quinolin-8-ylbenzamide is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-iodo-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in coupling reactions, with bases like potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds or other complex structures.
科学研究应用
3-iodo-N-(quinolin-8-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antibacterial, and antiviral drugs.
Organic Synthesis: The compound is used in the synthesis of more complex organic molecules, including heterocycles and polycyclic compounds, through various coupling and substitution reactions.
Biological Studies: It is employed in biological studies to investigate the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 3-iodo-N-(quinolin-8-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or DNA. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are involved in DNA replication and repair . The iodine atom can also enhance the compound’s binding affinity to certain targets through halogen bonding or hydrophobic interactions .
相似化合物的比较
Similar Compounds
N-quinolin-8-ylbenzamide: Lacks the iodine substitution, which may result in different reactivity and biological activity.
3-chloro-N-quinolin-8-ylbenzamide: Similar structure but with a chlorine atom instead of iodine, potentially leading to different chemical and biological properties.
3-bromo-N-quinolin-8-ylbenzamide: Contains a bromine atom, which can influence its reactivity and interactions with biological targets.
Uniqueness
3-iodo-N-(quinolin-8-yl)benzamide is unique due to the presence of the iodine atom, which can significantly impact its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, enhance lipophilicity, and improve the compound’s ability to penetrate biological membranes . These properties make it a valuable compound for various research applications.
属性
分子式 |
C16H11IN2O |
|---|---|
分子量 |
374.17 g/mol |
IUPAC 名称 |
3-iodo-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H11IN2O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,(H,19,20) |
InChI 键 |
IIWHKCFQJFNFHC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)I)N=CC=C2 |
规范 SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)I)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















